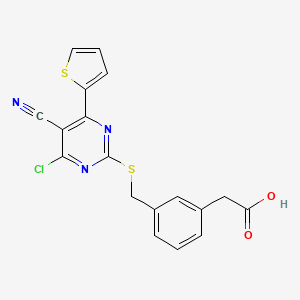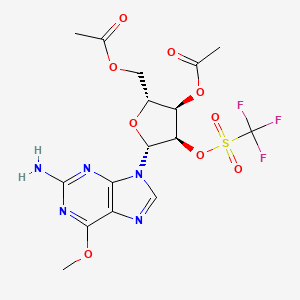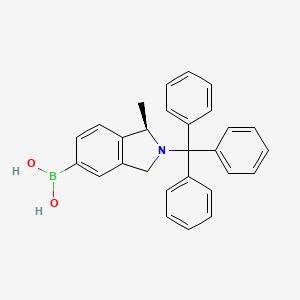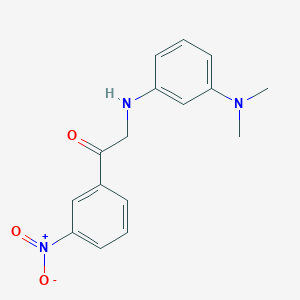![molecular formula C17H14ClNO2 B11831695 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one CAS No. 80143-59-5](/img/structure/B11831695.png)
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol is a complex organic compound that belongs to the isoquinoline family. This compound features a chlorobenzyl group attached to the isoquinoline core, which is further substituted with a methoxy group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The process can be summarized as follows:
Starting Materials: 4-chlorobenzyl chloride and 7-methoxyisoquinoline.
Catalyst: Palladium(0) or Palladium(II) complexes.
Reagents: Boronic acids or esters.
Conditions: Mild temperatures (50-80°C) and inert atmosphere (nitrogen or argon).
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol may involve large-scale batch reactors where the Suzuki-Miyaura coupling is optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic aromatic substitution can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium(VI) compounds, such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Strong nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.
Reduction: Corresponding amines or reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol can be compared with other isoquinoline derivatives:
4-Chlorobenzyl Chloride: Similar in structure but lacks the isoquinoline core.
7-Methoxyisoquinoline: Shares the isoquinoline core but lacks the chlorobenzyl group.
4-Chlorobenzaldehyde: Contains the chlorobenzyl group but lacks the isoquinoline and methoxy groups.
Uniqueness
The uniqueness of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
80143-59-5 |
|---|---|
Fórmula molecular |
C17H14ClNO2 |
Peso molecular |
299.7 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-7-methoxyisoquinolin-6-ol |
InChI |
InChI=1S/C17H14ClNO2/c1-21-17-7-13-10-19-9-12(15(13)8-16(17)20)6-11-2-4-14(18)5-3-11/h2-5,7-10,20H,6H2,1H3 |
Clave InChI |
BVFFBFPRLGIHPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)



![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)

![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide](/img/structure/B11831696.png)


![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)

